Lithium ethyl fumarate
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Overview
Description
Lithium ethyl fumarate is an organolithium compound that combines lithium with ethyl fumarate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is known for its unique properties, which make it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium ethyl fumarate can be synthesized through the reaction of lithium hydroxide with ethyl fumarate. The reaction typically involves dissolving lithium hydroxide in deionized water and slowly adding ethyl fumarate to the solution. The mixture is then stirred for several hours to ensure complete reaction. The resulting solution is filtered and allowed to crystallize, yielding this compound crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The crystallization process is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium ethyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium fumarate and ethyl radicals.
Reduction: The compound can be reduced to form lithium ethyl succinate.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Lithium fumarate and ethyl radicals.
Reduction: Lithium ethyl succinate.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Lithium ethyl fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organolithium compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a tool for studying metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of lithium ethyl fumarate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism. By modulating these enzymes, this compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Lithium ethyl fumarate can be compared with other similar compounds, such as:
Lithium fumarate: Similar in structure but lacks the ethyl group, which can influence its reactivity and applications.
Lithium succinate: Another organolithium compound with different chemical properties and applications.
Dimethyl fumarate: A fumaric acid ester with known neuroprotective and anti-inflammatory properties, used in the treatment of multiple sclerosis and psoriasis.
This compound is unique due to its specific combination of lithium and ethyl fumarate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76260-93-0 |
---|---|
Molecular Formula |
C6H7LiO4 |
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4.Li/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |
InChI Key |
GJCZWAFTBMHEPF-BJILWQEISA-M |
Isomeric SMILES |
[Li+].CCOC(=O)/C=C/C(=O)[O-] |
Canonical SMILES |
[Li+].CCOC(=O)C=CC(=O)[O-] |
Related CAS |
2459-05-4 (Parent) |
Origin of Product |
United States |
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